3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Physicochemical Analysis Quality Control Medicinal Chemistry

Regioisomer purity is critical for ACAT/EGFR inhibitor synthesis; using the wrong isomer ruins SAR. 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 179055-93-7) is the precise 3-substituted building block needed. • Direct intermediate for ACAT inhibitor FR186054 (atherosclerosis). • Scaffold for EGFR T790M/L858R inhibitors (low nM potency). • Broad-spectrum antimicrobial SAR (including MRSA). • Distinct bp 370°C & density 1.1 g/cm³ for QC.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 179055-93-7
Cat. No. B070398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde
CAS179055-93-7
Synonyms3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3
InChIKeyJMMVYZMDDGBVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: Key Heterocyclic Aldehyde Scaffold


3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 179055-93-7) is a heterocyclic aromatic aldehyde featuring a reactive benzaldehyde core and a 1-methylpyrazole ring . This structural motif serves as a versatile building block in medicinal chemistry and organic synthesis [1]. Its primary utility lies in the construction of more complex, biologically active molecules, particularly kinase inhibitors, antimicrobials, and anti-inflammatory agents . This compound is a specific regioisomer within the methylpyrazolyl-benzaldehyde family, and its unique substitution pattern dictates its reactivity and application profile compared to its 2- and 4-substituted analogs .

Heterocyclic aldehyde scaffold for medicinal chemistry and organic synthesis
Specific 3-substituted regioisomer with distinct reactivity and spatial orientation
Reported as building block for kinase inhibitor, antimicrobial, and anti-inflammatory agent synthesis

3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: Meta-Substitution Specificity


The position of the benzaldehyde substituent on the pyrazole ring profoundly influences both the compound's physical properties and its utility in synthetic pathways . While 2-, 3-, and 4-substituted regioisomers share the same molecular formula, their distinct geometries lead to differences in boiling point, density, and polarity . These differences are critical for applications like chromatographic separation, crystallization, and the design of structure-activity relationships (SAR) in medicinal chemistry [1]. For instance, the 3-substituted isomer is a specific intermediate in the synthesis of the potent ACAT inhibitor FR186054, a role that its 2- and 4-substituted analogs cannot fulfill [2]. Therefore, substituting one isomer for another would likely derail a synthetic route or produce a molecule with entirely different biological activity.

Physicochemical mismatch
2- and 4-substituted regioisomers differ in predicted boiling point, density, and polarity, which may alter purification and analytical behavior.
Synthetic route incompatibility
The 3-substituted isomer is the required intermediate for ACAT inhibitor FR186054; other regioisomers cannot replicate this specific synthetic pathway.
Biological activity divergence
Derivatives built from different regioisomers may exhibit altered target binding and selectivity, potentially invalidating structure-activity relationship studies.

3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: Quantitative Comparison with Regioisomers


Physicochemical Differences: 3- vs 4-Substituted Regioisomers

The 3-substituted isomer exhibits a higher predicted boiling point and slightly lower predicted density compared to the 4-substituted analog . These subtle differences, while predicted, are critical for designing robust analytical and purification methods. Such distinctions can influence chromatographic retention times and recrystallization conditions, ensuring the correct isomer is procured and used in a specific synthesis .

Physicochemical differences vs 4-isomer
Predicted context
Boiling point +5.4 °C higher, density -0.03 g/cm³ lower (predicted)
Supports regioisomer-specific analytical method development
Computationally predicted; experimental verification needed
Physicochemical Analysis Quality Control Medicinal Chemistry

Key Intermediate for ACAT Inhibitor FR186054

3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde is a key intermediate in the multi-step synthesis of FR186054, a potent, orally active inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT) [1]. While the target compound itself is not the active drug, its specific meta-substitution pattern is essential for constructing the FR186054 pharmacophore. The resulting molecule exhibits an IC50 of 99 nM in a rabbit intestinal microsome assay and demonstrates excellent in vivo hypocholesterolemic effects in cholesterol-fed rats, with an ED50 of 0.046 mg/kg when administered via diet [1]. The 2- and 4-substituted regioisomers are not used in this particular synthetic route.

Key intermediate for ACAT inhibitor FR186054
Class-level inference
Required for FR186054 synthesis; 2-/4-isomers not applicable
Validates regioisomer-specific synthetic utility
Data refer to final drug, not the building block itself
Medicinal Chemistry Cardiovascular Research ACAT Inhibition

Scaffold for EGFR Kinase Inhibitors

According to a 2023 study in the Journal of Medicinal Chemistry, 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde was used as a crucial building block to synthesize novel EGFR inhibitors [1]. Derivatives of this scaffold demonstrated potent inhibitory activity against clinically relevant EGFR mutants T790M and L858R, which are frequently found in non-small cell lung cancer [1]. These derivatives exhibited IC50 values in the low nanomolar range [1]. The specific 3-substitution on the benzaldehyde is critical for the binding affinity and selectivity of the resulting inhibitors. No equivalent data has been identified for the 2- or 4-substituted regioisomers in this specific context.

Scaffold for EGFR kinase inhibitors
Class-level inference
Derivatives: low nanomolar IC50 against EGFR T790M/L858R
Supports kinase inhibitor scaffold selection and derivative design
Derivative-activity context; isomer-specific
Kinase Inhibition Oncology EGFR Drug Discovery

3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: Primary Research Applications


ACAT Inhibitor Synthesis for Cardiovascular Research

This compound is a validated intermediate for the synthesis of potent ACAT inhibitors, as exemplified by FR186054 [1]. Research groups focused on atherosclerosis, cholesterol metabolism, and lipid disorders can use this compound to construct and explore novel chemical entities around this validated pharmacophore. Substitution with a different regioisomer will not yield the correct final product. [1]

Next-Generation EGFR Kinase Inhibitors for Oncology

The compound's utility as a scaffold for creating EGFR inhibitors targeting drug-resistant mutations (T790M, L858R) is well-documented [2]. Medicinal chemists can leverage this specific building block to develop new candidates for treating non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. The low nanomolar potency of the resulting derivatives underscores the value of this particular regioisomer. [2]

Antimicrobial Agents Against Multidrug-Resistant Pathogens

Derivatives of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, including MRSA . This makes the compound a valuable starting material for research programs aimed at discovering new antibiotics to combat the global challenge of antimicrobial resistance.

Analytical Differentiation of Regioisomers

Given its distinct predicted boiling point (370.0 °C) and density (1.1 g/cm³) compared to its 4-substituted isomer (364.6 °C, 1.13 g/cm³), this compound is the specific target for analytical chemistry applications requiring the separation or identification of the 3-substituted regioisomer . These predicted properties are essential for developing and validating QC methods for complex reaction mixtures.

Application
Selection Property
Validation Focus
ACAT inhibitor synthesis research
Regioisomer-specific intermediate
Synthetic route fidelity and pharmacophore construction
EGFR mutant kinase inhibitor design
Scaffold for T790M/L858R inhibitor synthesis
Derivative potency and selectivity validation
Antimicrobial derivative screening
Broad-spectrum derivative activity
Strain-panel and MIC endpoint evaluation
Regioisomer analytical differentiation
Predicted property-based separation
Method development and QC validation

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